Cyclothialidine

Description

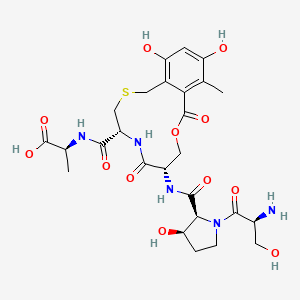

a DNA gyrase inhibitor; isolated from Streptomyces filipinensis; MF C26-H35-N5-O12-S; structure in first source

Properties

CAS No. |

147214-63-9 |

|---|---|

Molecular Formula |

C26H35N5O12S |

Molecular Weight |

641.6 g/mol |

IUPAC Name |

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-amino-3-hydroxypropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13-,14-,15-,16+,20-/m0/s1 |

InChI Key |

HMHQWJDFNVJCHA-BTZKOOKSSA-N |

Isomeric SMILES |

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyclothialidine; Ro 09-1437; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Cyclothialidine from Streptomyces filipinensis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclothialidine is a potent natural product isolated from the fermentation broth of Streptomyces filipinensis NR0484.[1][2][3] It represents a novel class of DNA gyrase inhibitors, distinguished by its unique 12-membered lactone ring structure partially integrated into a pentapeptide chain.[1][2] While exhibiting exceptional inhibitory activity against the bacterial enzyme DNA gyrase, its efficacy as a broad-spectrum antibacterial agent is limited by poor penetration into bacterial cells.[2][3][4][5] This has positioned this compound as a critical lead structure for the development of new synthetic and semi-synthetic antibacterial agents with improved pharmacological properties. This document provides a comprehensive overview of the discovery, mechanism of action, and biological characterization of this compound, complete with detailed experimental protocols and quantitative data.

Discovery and Isolation

This compound was first identified and isolated from cultures of the actinomycete Streptomyces filipinensis strain NR0484.[1][2][3] The discovery was driven by screening programs aimed at identifying new natural products with inhibitory activity against essential bacterial enzymes. The isolation process involves standard fermentation and natural product chemistry techniques to extract and purify the active compound from the culture medium.

General Isolation Workflow

The purification of this compound from Streptomyces filipinensis culture follows a multi-step process beginning with fermentation, followed by extraction of the active metabolites, and culminating in chromatographic purification.

Caption: High-level workflow for the isolation and purification of this compound.

Mechanism of Action

This compound exerts its biological effect by targeting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[6][7]

Inhibition of the GyrB Subunit ATPase Activity

The active DNA gyrase enzyme is a tetramer composed of two A subunits (GyrA) and two B subunits (GyrB). This compound specifically targets the GyrB subunit, acting as a competitive inhibitor of its ATPase activity.[3][6][7][8] This ATP hydrolysis is crucial for powering the strand-passage reaction that introduces negative supercoils into DNA. By binding to the ATP-binding pocket on GyrB, this compound prevents the enzyme from utilizing ATP, thereby halting the supercoiling process.

This mechanism is distinct from that of quinolone antibiotics, which target the GyrA subunit and trap the enzyme-DNA cleavage complex.[6][7] this compound also acts at a different site than coumarin antibiotics like novobiocin, as it is effective against novobiocin-resistant DNA gyrase.[6][7][9]

Caption: this compound competitively inhibits the ATPase activity of the DNA gyrase B subunit.

Biological and Quantitative Data

This compound is one of the most potent inhibitors of E. coli DNA gyrase discovered.[1][2] Its activity extends to DNA gyrases from Gram-positive bacteria as well.[1][2]

In Vitro DNA Gyrase Inhibition

The inhibitory potency of this compound has been quantified and compared against other well-known DNA gyrase inhibitors in DNA supercoiling assays.

| Compound | 50% Inhibitory Concentration (IC50) in µg/mL |

| This compound | 0.03 |

| Novobiocin | 0.06 |

| Coumermycin A1 | 0.06 |

| Norfloxacin | 0.66 |

| Ciprofloxacin | 0.88 |

| Nalidixic Acid | 26 |

| Data sourced from studies on E. coli DNA gyrase.[1][2] |

Antibacterial Activity

Despite its high enzymatic inhibitory activity, this compound shows poor antibacterial activity against most bacterial species.[3][4][8] This is attributed to its inability to effectively permeate the bacterial cell membrane.[3][5][8] An exception is its observed activity against certain anaerobic bacteria of the genus Eubacterium.[1][2][10] This lack of broad-spectrum activity has driven research into creating synthetic analogs with improved cell penetration and pharmacokinetic properties, some of which have shown excellent activity against Gram-positive pathogens, including resistant strains.[3][11]

| Parameter | Value | Reference |

| Competitive Inhibition Constant (Ki) | 6 nM | [6][7][9] |

| Antibacterial Spectrum | Narrow (Primarily Eubacterium spp.) | [1][2][10] |

| Cell Permeability | Generally Poor | [3][5][8] |

Detailed Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol outlines a representative method for the laboratory-scale isolation of this compound from S. filipinensis.

-

Fermentation:

-

Prepare a seed culture by inoculating S. filipinensis NR0484 into a suitable medium (e.g., Tryptone-Yeast Extract Broth) and incubate for 48-72 hours at 28°C with shaking.

-

Inoculate a production-scale fermentation medium with the seed culture. The production medium typically contains carbon and nitrogen sources optimized for secondary metabolite production (e.g., glucose, soya meal, yeast extract).

-

Incubate the production culture for 5-7 days at 28°C with vigorous shaking and aeration.

-

-

Extraction:

-

Harvest the culture broth and separate the mycelia from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes).

-

Extract the cell-free supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic phases and concentrate them in vacuo using a rotary evaporator to yield a crude oily residue.

-

-

Purification:

-

Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform-methanol mixture).

-

Apply the dissolved extract to a silica gel column (e.g., 60-120 mesh) equilibrated with a non-polar solvent like chloroform.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1).

-

Collect fractions and monitor for the presence of the active compound using an appropriate bioassay (e.g., DNA gyrase inhibition assay or antibacterial assay against a sensitive strain).

-

Pool the active fractions and concentrate them.

-

Perform a final purification step using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) to obtain pure this compound.

-

Protocol 2: DNA Gyrase Supercoiling Assay

This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase and the inhibition of this process by this compound.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol).

-

Relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~25 µg/mL.

-

ATP to a final concentration of 1 mM.

-

This compound at various concentrations (or DMSO as a vehicle control).

-

E. coli DNA gyrase enzyme.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Analysis:

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band compared to the control. The IC50 is the concentration of this compound that reduces supercoiling activity by 50%.

-

Protocol 3: ATPase Activity Assay

This assay directly measures the hydrolysis of ATP by the GyrB subunit and its inhibition.

-

Reaction Setup:

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Quantification: Measure the amount of ADP produced or remaining ATP. This can be done using various methods, such as:

-

Radioisotope Assay: Use [γ-³²P]ATP and measure the release of free ³²Pi.

-

Coupled Enzyme Assay: Use a pyruvate kinase/lactate dehydrogenase system where ADP production is coupled to NADH oxidation, which can be measured spectrophotometrically at 340 nm.

-

Luminescence-Based Assay: Use a commercial kit that measures the amount of remaining ATP via a luciferase reaction.

-

-

Analysis: Calculate the rate of ATP hydrolysis at each inhibitor concentration. The Ki value can be determined by plotting the data using methods such as a Dixon or Lineweaver-Burk plot.

Conclusion

This compound, isolated from Streptomyces filipinensis, is a highly potent and specific inhibitor of the bacterial DNA gyrase B subunit. Its discovery has provided a unique chemical scaffold for antibiotic research. While its inherent poor cell permeability limits its direct clinical use, it has proven to be an invaluable lead compound.[2] Structure-activity relationship (SAR) studies and synthetic modifications have successfully generated this compound congeners with improved antibacterial activity and in vivo efficacy, demonstrating the enduring potential of this natural product family in the ongoing search for novel antibacterial agents to combat drug-resistant pathogens.[3][11]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Cyclothialidine: A Competitive Inhibitor of ATPase Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclothialidine is a potent natural product inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[1][2] It belongs to a unique chemical class characterized by a 12-membered lactone ring integrated into a pentapeptide chain.[1] Extensive research has demonstrated that this compound's primary mechanism of action is the competitive inhibition of the ATPase activity associated with the B subunit of DNA gyrase (GyrB).[3][4][5] This inhibition effectively blocks the energy-requiring process of DNA supercoiling. This document provides a comprehensive technical overview of this compound, detailing its mechanism, the quantitative parameters of its inhibitory action, and the experimental protocols used for its characterization.

Mechanism of Action: Competitive Inhibition of the GyrB ATPase

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for managing DNA topology in bacteria.[6][7] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit houses the ATP-binding site and catalyzes ATP hydrolysis, which powers the conformational changes required for the supercoiling reaction.[8][9]

This compound exerts its inhibitory effect by directly targeting the GyrB subunit.[3][10] Kinetic studies have conclusively shown that it acts as a competitive inhibitor with respect to ATP.[3][4] This means that this compound binds to the same active site as ATP, preventing the nucleotide from binding and thereby halting the enzyme's catalytic cycle. The binding of this compound, ATP, and coumarin antibiotics (like novobiocin) occurs at a common or significantly overlapping site on GyrB.[10][11] However, its effectiveness against novobiocin-resistant gyrase mutants suggests that the precise molecular interactions within this shared pocket are distinct.[3][4]

Caption: Competitive inhibition of GyrB ATPase by this compound.

Quantitative Analysis of Inhibition

The potency of this compound has been quantified through various enzymatic and cellular assays. The data consistently demonstrates its high affinity for DNA gyrase and its potent inhibitory effects on both the isolated ATPase activity and the overall DNA supercoiling reaction.

Kinetic and Inhibitory Constants

The key parameter defining a competitive inhibitor is its inhibition constant (Ki). For this compound, this value is in the low nanomolar range, indicating a very high affinity for the GyrB subunit. Its 50% inhibitory concentration (IC₅₀) for the DNA supercoiling reaction is superior to many other known gyrase inhibitors, including quinolones.

Table 1: Kinetic and Inhibitory Constants for this compound against E. coli DNA Gyrase

| Parameter | Value | Reference |

|---|---|---|

| Ki (ATPase Inhibition) | 6 nM | [3][4] |

| IC₅₀ (DNA Supercoiling) | 0.03 µg/mL |[1][4] |

Comparative Inhibitory Potency

When compared to other well-characterized DNA gyrase inhibitors, this compound demonstrates exceptional activity in enzymatic assays.

Table 2: Comparative IC₅₀ Values for DNA Supercoiling Inhibition (E. coli)

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| This compound | 0.03 | [1] |

| Novobiocin | 0.06 | [1] |

| Coumermycin A1 | 0.06 | [1] |

| Ciprofloxacin | 0.88 | [1] |

| Norfloxacin | 0.66 |[1] |

Effect of ATP Concentration

A hallmark of competitive inhibition is that the apparent inhibitory effect can be overcome by increasing the substrate concentration. Experiments show that as the concentration of ATP is increased, a higher concentration of this compound is required to achieve the same level of inhibition, confirming its competitive mechanism.

Table 3: Antagonistic Effect of ATP on Inhibitory Activity (DNA Supercoiling)

| Compound | IC₅₀ at 0.5 mM ATP (µg/mL) | IC₅₀ at 5 mM ATP (µg/mL) | Fold Increase in IC₅₀ | Reference |

|---|---|---|---|---|

| This compound | 0.048 | 0.55 | 11.5 | [4] |

| Novobiocin | 0.090 | 1.20 | 13.3 | [4] |

| Ciprofloxacin | 0.40 | 1.10 | 2.8 |[4] |

Experimental Protocols

The characterization of this compound as a competitive ATPase inhibitor relies on a set of well-defined biochemical assays.

ATPase Inhibition Assay

This assay directly measures the effect of the inhibitor on the ATP hydrolysis activity of DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified DNA gyrase (or the isolated GyrB subunit), relaxed plasmid DNA (as a cofactor), and varying concentrations of this compound.

-

Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C).

-

Sampling and Quenching: At specific time points, aliquots are removed and the reaction is quenched, typically by adding acid.

-

Phosphate Separation: The liberated inorganic phosphate (³²Pi) is separated from the unhydrolyzed [γ-³²P]ATP. A common method involves adding ammonium molybdate and extracting the phosphomolybdate complex into an organic solvent.

-

Quantification: The amount of released ³²Pi in the aqueous phase is quantified using liquid scintillation counting.

-

Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. A Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) is generated at different fixed concentrations of this compound. An intersection of the resulting lines on the y-axis is indicative of competitive inhibition.[4] The Ki value is derived from these plots.

Caption: Workflow for the ATPase inhibition assay.

DNA Supercoiling Assay

This assay assesses the overall functional consequence of ATPase inhibition on the enzyme's ability to supercoil DNA.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing reconstituted DNA gyrase, relaxed circular plasmid DNA (e.g., ColE1), ATP, and a range of concentrations of this compound.[4]

-

Incubation: The reaction is incubated for a sufficient time to allow for the supercoiling of the DNA in the control (no inhibitor) sample.

-

Termination: The reaction is stopped by adding a solution containing a chelating agent (EDTA) and a protein denaturant (SDS).

-

Electrophoresis: The DNA products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed or nicked DNA.

-

Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified by densitometry.

-

IC₅₀ Determination: The IC₅₀ is defined as the inhibitor concentration at which the intensity of the supercoiled DNA band is reduced by 50% compared to the control.[4]

Caption: Workflow for the DNA supercoiling assay.

Radioligand Binding Assay

This assay provides direct evidence of the inhibitor binding to the enzyme and can be used to study competitive displacement.

Methodology:

-

Radiolabeling: A derivative of this compound is radiolabeled, for example, [¹⁴C]benzoyl-cyclothialidine.[3][10]

-

Binding Reaction: The radiolabeled compound is incubated with purified DNA gyrase.

-

Competition: For displacement experiments, increasing concentrations of a non-radiolabeled competitor (e.g., unlabeled this compound, ATP, novobiocin) are added to the binding reaction.[3][10]

-

Separation: The enzyme-ligand complex is separated from the unbound radioligand. This can be achieved by methods like filter binding or size-exclusion chromatography.

-

Quantification: The amount of radioactivity bound to the enzyme is measured.

-

Data Analysis: The data is used to determine binding affinity (Kd) via Scatchard analysis or to demonstrate competitive displacement by observing a decrease in bound radioactivity with increasing competitor concentration.[10]

Conclusion and Future Directions

This compound is a rigorously characterized competitive inhibitor of the ATPase activity of bacterial DNA gyrase. Its high potency, demonstrated by a low nanomolar Ki value, and its distinct mode of interaction within the ATP-binding pocket make it a valuable lead compound.[1][3][4] Although its poor penetration into most bacterial cells has limited its direct therapeutic use, the detailed understanding of its structure-activity relationship and mechanism of action provides a solid foundation for the design of new synthetic analogs with improved pharmacological properties.[2][12][13] The data and protocols outlined in this guide serve as a critical resource for researchers engaged in the discovery and development of novel antibacterial agents targeting the essential ATPase activity of DNA gyrase.

References

- 1. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the binding site for this compound on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

early research and development of Cyclothialidine

An In-depth Technical Guide on the Early Research and Development of Cyclothialidine

Introduction

This compound is a natural product isolated from Streptomyces filipinensis that represents a novel class of potent inhibitors of bacterial DNA gyrase.[1][2][3][4] Discovered through target-specific screening of microbial broths, it quickly garnered attention for its powerful in vitro inhibition of the enzyme's supercoiling activity.[3] Structurally, this compound is characterized by a unique 12-membered lactone ring that is partially integrated into a pentapeptide chain.[2][5]

Despite its high potency against the isolated enzyme, early research revealed that this compound exhibits weak activity against intact bacterial cells.[1][2][6] This discrepancy, attributed primarily to poor cell membrane permeation, became the central challenge in its development. This guide provides a detailed technical overview of the foundational research on this compound, covering its mechanism of action, key experimental data and protocols, and the initial structure-activity relationship (SAR) studies aimed at overcoming its limitations.

Mechanism of Action: Inhibition of DNA Gyrase

The bactericidal target of this compound is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[3] This enzyme, an A₂B₂ tetramer, introduces negative supercoils into DNA in an ATP-dependent process.

This compound specifically targets the B subunit of DNA gyrase (GyrB).[3][6] It acts as a competitive inhibitor of the ATPase activity associated with this subunit, effectively starving the enzyme of the energy required for its catalytic cycle.[6][7][8][9] The binding of this compound to the ATP-binding site on GyrB prevents the hydrolysis of ATP to ADP, thereby halting the DNA supercoiling process.

The mechanism of this compound differs significantly from other known DNA gyrase inhibitors:

-

Quinolones (e.g., ciprofloxacin): These agents target the A subunit (GyrA), trapping the enzyme-DNA complex in a state where the DNA is cleaved, which leads to cell death.[3][8] this compound does not induce this cleavable complex.[7][8]

-

Coumarins (e.g., novobiocin): Like this compound, coumarins inhibit the ATPase activity of the GyrB subunit. However, this compound is effective against novobiocin-resistant DNA gyrase, indicating a distinct binding interaction within the ATP-binding pocket.[7][8]

Quantitative Data

Early research quantified this compound's potent enzymatic inhibition and contrasted it with its poor whole-cell antibacterial activity.

Table 1: In Vitro Inhibition of E. coli DNA Gyrase Supercoiling This table compares the 50% inhibitory concentrations (IC₅₀) of this compound and other antibacterial agents against the DNA supercoiling reaction of E. coli DNA gyrase.

| Compound | IC₅₀ (µg/mL) | Reference(s) |

| This compound | 0.03 | [2][5][10] |

| Coumermycin A₁ | 0.06 | [2][5] |

| Novobiocin | 0.06 | [2][5] |

| Norfloxacin | 0.66 | [2][5] |

| Ciprofloxacin | 0.88 | [2][5] |

| Nalidixic Acid | 26 | [2][5] |

This compound demonstrated broad-spectrum activity, inhibiting DNA gyrases from Gram-positive species as effectively as the enzyme from E. coli.[2][10][11]

Table 2: ATPase Inhibition and Antibacterial Activity This table highlights the potent enzymatic inhibition constant (Kᵢ) and the weak antibacterial activity (Minimum Inhibitory Concentration, MIC) for this compound.

| Parameter | Value | Target Organism/Enzyme | Reference(s) |

| ATPase Inhibition (Kᵢ) | 6 nM | E. coli DNA Gyrase | [7][8][9] |

| Antibacterial Activity (MIC) | >100 µg/mL | Most bacterial species | [2] |

| Antibacterial Activity (MIC) | Active | Eubacterium spp. only | [2][10][11] |

Experimental Protocols

The characterization of this compound relied on several key in vitro assays.

1. DNA Gyrase Supercoiling Assay This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, a process that is inhibited by this compound.

-

Enzyme and Substrate: Purified E. coli DNA gyrase and relaxed pBR322 plasmid DNA.

-

Reaction Mixture: A typical reaction mixture (20-50 µL) contained 50 mM Tris-HCl (pH 8.0), 1 mM ATP, 4 mM MgCl₂, 2 mM DTT, 50 mM KCl, bovine serum albumin (10 µg/mL), the relaxed plasmid DNA (0.5 µg), and varying concentrations of the inhibitor.[11]

-

Procedure:

-

The reaction components are mixed and incubated at 37°C for 30-60 minutes.

-

The reaction is terminated by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Loading dye is added to the samples.

-

-

Analysis: The samples are subjected to agarose gel electrophoresis. The supercoiled form of the plasmid migrates faster than the relaxed form. The gel is stained with ethidium bromide and visualized under UV light. The IC₅₀ is determined as the inhibitor concentration that reduces the conversion of relaxed to supercoiled DNA by 50%.

2. ATPase Assay This assay directly measures the ATP hydrolysis activity of the GyrB subunit. This compound was found to be a competitive inhibitor of this activity with a Kᵢ of 6 nM.[7][8][9] The experiment typically involves incubating DNA gyrase with DNA and radiolabeled ATP ([γ-³²P]ATP) in the presence of varying concentrations of the inhibitor and substrate (ATP). The amount of hydrolyzed phosphate is then quantified to determine the rate of reaction and the nature of the inhibition.

3. Competitive Binding Assay To confirm that this compound binds to the ATP-binding site, a competitive binding assay was performed using a radiolabeled derivative, [¹⁴C]benzoyl-cyclothialidine.[7][8] The key findings were:

-

Binding of the radiolabeled probe to DNA gyrase was effectively displaced by unlabeled ATP and novobiocin.

-

Binding was not affected by the GyrA inhibitor ofloxacin.

-

These results provided strong evidence that this compound's site of action is the ATP-binding pocket on the GyrB subunit.[7][8][9]

Early Structure-Activity Relationship (SAR) and Development

The primary goal of early medicinal chemistry efforts was to modify the this compound scaffold to improve its poor cellular penetration while retaining its potent enzymatic activity.[1][6][12]

Initial SAR studies established that the bicyclic core, specifically the 12-membered lactone ring fused to a hydroxylated benzene ring, was crucial for DNA gyrase inhibitory activity.[1][6][12] From this foundation, a logical progression of modifications was undertaken to create analogs with better drug-like properties. This led to the synthesis and evaluation of derivatives with altered lactone ring sizes (from 11- to 16-membered rings) and even "seco-analogues" where the lactone ring was opened.[6] These efforts successfully identified congeners, particularly 14-membered lactones and seco-cyclothialidines, that not only maintained enzyme inhibition but also exhibited significant in vitro antibacterial activity against Gram-positive pathogens.[6][13][14]

Conclusion

The firmly established it as a highly potent and specific inhibitor of the bacterial DNA gyrase B subunit. Through a series of meticulous in vitro experiments, its mechanism as a competitive inhibitor of ATPase activity was elucidated. While its clinical potential as a natural product was hindered by poor cellular permeability, its novel structure and mechanism of action made it an invaluable lead compound.[2][10] The foundational studies detailed here provided the critical data and understanding that guided subsequent medicinal chemistry programs, ultimately leading to the development of synthetic analogs with improved antibacterial efficacy and better pharmacological profiles.

References

- 1. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unique 12-Membered Lactone Ring of Cyclothialidine: A Technical Guide to its Structure, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothialidine, a natural product isolated from Streptomyces filipinensis, represents a novel class of DNA gyrase inhibitors.[1][2] Its distinctive 12-membered bicyclic lactone ring, partially integrated into a pentapeptide chain, is a key structural feature responsible for its potent enzymatic inhibition.[1][2] This technical guide provides an in-depth exploration of this compound's core structure, its mechanism of action as a competitive inhibitor of the DNA gyrase B subunit's ATPase activity, and the structure-activity relationships that have driven the development of more potent analogues. Detailed experimental protocols for key biological assays are presented, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Visualizations of the underlying molecular pathways and experimental workflows are provided to enhance understanding of this promising antibacterial scaffold.

Introduction: The Emergence of a Novel DNA Gyrase Inhibitor

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, has long been a validated target for antimicrobial therapy.[3] this compound emerged from microbial broth screening as a potent inhibitor of this enzyme, distinguishing itself from established classes of antibiotics like quinolones and coumarins.[1]

The core of this compound's structure is a unique 12-membered lactone ring fused to a highly substituted benzene ring. This bicyclic system is a crucial element for its biological activity.[1] While this compound itself exhibits potent enzymatic inhibition, its poor penetration into most bacterial cells has limited its direct therapeutic application.[1][2] This has spurred extensive research into its congeners and synthetic analogues, leading to the development of compounds with improved antibacterial activity, including the open-ring seco-cyclothialidines.

The Core Structure: A 12-Membered Lactone Ring

The defining feature of this compound is its bicyclic structure, which incorporates a 12-membered lactone ring. This macrocycle is conformationally constrained and presents a specific three-dimensional arrangement that is critical for its interaction with DNA gyrase. The bicyclic core, particularly with a phenolic hydroxy group, has been identified as a common feature among active analogues.[1]

Subsequent structure-activity relationship (SAR) studies have revealed that while the 12-membered ring is a hallmark of the natural product, variations in ring size, from 11 to 16-membered lactones, can still confer DNA gyrase inhibitory activity.[4] Remarkably, even linear, open-ring analogues, known as seco-cyclothialidines, have been shown to retain inhibitory properties, highlighting the importance of the substituted benzyl sulfide moiety as a minimal structural requirement.[4]

Mechanism of Action: Inhibition of DNA Gyrase ATPase Activity

This compound exerts its antibacterial effect by targeting the B subunit of DNA gyrase (GyrB), specifically inhibiting its ATPase activity.[5] This is distinct from quinolone antibiotics, which target the A subunit (GyrA) and the DNA cleavage-relegation equilibrium.

The inhibition of ATPase activity by this compound is competitive with ATP.[5] Studies using radiolabeled [14C]benzoyl-cyclothialidine have shown that it binds to the GyrB subunit and that this binding is inhibited by ATP and novobiocin, another GyrB inhibitor, but not by the GyrA inhibitor ofloxacin.[5] This competitive inhibition prevents the conformational changes in DNA gyrase that are necessary for its supercoiling activity, ultimately leading to a cessation of DNA replication and transcription.

Quantitative Data on Biological Activity

The potency of this compound and its analogues has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) to provide a comparative overview of their activity.

Table 1: Inhibition of E. coli DNA Gyrase Supercoiling

| Compound | IC50 (µg/mL) | Reference |

| This compound | 0.03 | [2] |

| Novobiocin | 0.06 | [2] |

| Coumermycin A1 | 0.06 | [2] |

| Norfloxacin | 0.66 | [2] |

| Ciprofloxacin | 0.88 | [2] |

| Nalidixic Acid | 26 | [2] |

Table 2: ATPase Inhibition of E. coli DNA Gyrase

| Compound | Ki (nM) | Reference |

| This compound | 6 | [5] |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Analogues against Gram-Positive Bacteria

| Compound | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) | Reference |

| 14-Membered Lactones | [4] | |||

| Compound 94 | 0.12 - 0.5 | 0.06 - 0.25 | 0.5 - 2 | [4] |

| Compound 97 | 0.06 - 0.25 | ≤0.03 - 0.12 | 0.25 - 1 | [4] |

| seco-Cyclothialidines | ||||

| BAY 50-7952 | High Activity | High Activity | Not Reported | [6] |

Note: The activity of seco-cyclothialidines is often reported qualitatively as "high" or in comparison to other compounds without specific MIC values in some publications.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to characterize this compound's activity.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

-

Substrate Addition: Add relaxed pBR322 plasmid DNA to the reaction mixture to a final concentration of approximately 1 µg per reaction.

-

Inhibitor Addition: Aliquot the reaction mixture into individual tubes and add varying concentrations of this compound or the test compound. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. The different topoisomers (relaxed, supercoiled) will separate based on their conformation.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the DNA gyrase B subunit.

Protocol:

-

Reaction Setup: The assay is typically performed using a coupled-enzyme system where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

-

Reaction Mixture: The reaction mixture contains DNA gyrase, the test compound, and a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).

-

Initiation: The reaction is initiated by the addition of ATP.

-

Monitoring: The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance. The inhibitory effect of the compound is determined by comparing the rates in the presence and absence of the inhibitor. The Ki value can be determined by measuring the inhibition at various ATP and inhibitor concentrations.

Radiolabeled Ligand Binding Assay

This assay directly measures the binding of a radiolabeled this compound analogue to DNA gyrase.

Protocol (Adapted from general principles and available literature):

-

Radioligand: A radiolabeled derivative of this compound, such as [14C]benzoyl-cyclothialidine, is used.

-

Binding Reaction: Purified DNA gyrase (or the B subunit) is incubated with the radioligand in a suitable binding buffer.

-

Competition: To determine specificity and affinity, parallel reactions are set up with increasing concentrations of unlabeled this compound or other competitors (e.g., ATP, novobiocin).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a nitrocellulose membrane, which retains the protein-ligand complex but allows the free radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The binding data is analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

Structure-Activity Relationship (SAR) and Analogue Development

The initial discovery of this compound's potent enzymatic activity, coupled with its poor cellular penetration, prompted significant efforts in medicinal chemistry to develop analogues with improved properties.

Key findings from SAR studies include:

-

The Bicyclic Core: The 14-hydroxylated, bicyclic core is a key structural prerequisite for DNA gyrase inhibitory activity.[4]

-

Lactone Ring Size: While the natural product has a 12-membered ring, analogues with 11- to 16-membered lactone rings have also shown activity.[4]

-

seco-Analogues: The discovery that open-ring seco-cyclothialidines retain inhibitory activity was a significant breakthrough. These more flexible molecules offer greater synthetic accessibility and have shown improved ability to penetrate bacterial membranes.[6]

-

Side Chain Modifications: Modifications to the pentapeptide chain and substitutions on the benzene ring have been explored to optimize antibacterial potency and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound and its analogues represent a compelling class of DNA gyrase inhibitors with a distinct mechanism of action. The unique 12-membered lactone ring of the parent compound provides a rigid scaffold for potent enzymatic inhibition, while the development of more flexible seco-analogues has addressed the challenge of poor cellular permeability. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers in the field of antibacterial drug discovery.

Future research in this area will likely focus on the further optimization of the seco-cyclothialidine scaffold to enhance the spectrum of activity, particularly against Gram-negative pathogens, and to improve in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the development of a new generation of antibiotics to combat the growing threat of multidrug-resistant bacteria.

References

- 1. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Site of Cyclothialidine on the GyrB Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the natural product antibiotic Cyclothialidine and its target, the B subunit of DNA gyrase (GyrB). DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] this compound is a potent inhibitor of this enzyme, acting on the GyrB subunit, which houses the ATPase activity necessary for the enzyme's function.[3][4] This document details the mechanism of action, quantitative binding data, experimental protocols for studying this interaction, and the structural basis of binding.

Mechanism of Action: Competitive Inhibition of ATPase Activity

This compound exerts its inhibitory effect by directly targeting the ATPase activity of the GyrB subunit.[5][6] This inhibition is competitive with respect to ATP, meaning that this compound and ATP vie for the same or an overlapping binding site on the enzyme.[5][7] The binding of this compound prevents the hydrolysis of ATP, which in turn halts the energy-dependent DNA supercoiling reaction catalyzed by DNA gyrase.[3][6]

Several lines of evidence support this mechanism. The inhibitory effect of this compound on the DNA supercoiling reaction can be overcome by increasing the concentration of ATP.[3][5] Furthermore, radiolabeled this compound binding to DNA gyrase is inhibited by ATP and the known GyrB-binding coumarin antibiotic, novobiocin, but not by quinolones, which target the GyrA subunit.[5][6] This indicates a shared or overlapping binding pocket among this compound, ATP, and coumarins on the GyrB subunit.[7]

dot

Caption: Experimental workflow for investigating this compound-GyrB binding.

DNA Gyrase ATPase Inhibition Assay

This assay measures the inhibition of the ATPase activity of DNA gyrase by this compound. A common method is a coupled-enzyme assay where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Materials:

-

Purified DNA gyrase (A2B2 holoenzyme)

-

This compound stock solution (in DMSO)

-

ATP solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

-

Coupled-enzyme system: pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

-

Microplate reader

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH in a 96-well microplate.

-

Add varying concentrations of this compound or DMSO (as a control) to the wells.

-

Initiate the reaction by adding a mixture of DNA gyrase and ATP.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

-

DNA Supercoiling Assay

This assay assesses the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Materials:

-

Purified DNA gyrase

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

This compound stock solution

-

ATP solution

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 100 µg/ml BSA)

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

-

Protocol:

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.

-

Add varying concentrations of this compound or DMSO to the reaction tubes.

-

Initiate the reaction by adding DNA gyrase and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualize the DNA bands under UV light after staining.

-

Determine the IC50 value as the concentration of this compound that inhibits 50% of the supercoiling activity.

-

Radiolabeled Ligand Binding Assay

This assay directly measures the binding of a radiolabeled form of this compound (or a derivative) to DNA gyrase and can be used to perform competition experiments.

-

Materials:

-

Purified DNA gyrase

-

Radiolabeled this compound (e.g., [¹⁴C]benzoyl-cyclothialidine)

-

Unlabeled this compound and other potential competitors (ATP, novobiocin, ofloxacin)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

-

-

Protocol:

-

Incubate a fixed concentration of radiolabeled this compound with DNA gyrase in the binding buffer.

-

For competition assays, include varying concentrations of unlabeled this compound or other competitors in the incubation mixture.

-

After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the protein-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine binding affinity (Kd) and to assess the competitive nature of other ligands.

-

X-ray Crystallography of GyrB-Cyclothialidine Complex

This technique provides a high-resolution three-dimensional structure of the binding site.

-

Protocol Overview:

-

Protein Expression and Purification: Express and purify a soluble fragment of the GyrB subunit (often the N-terminal ATPase domain) that is amenable to crystallization.

-

Complex Formation: Form a stable complex of the purified GyrB fragment with this compound or a close analog.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals of the protein-ligand complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex. Refine the model to best fit the experimental data.

-

Identification of Resistance Mutations in gyrB

This genetic approach identifies the specific amino acid residues in GyrB that are critical for this compound binding.

-

Protocol Overview:

-

Selection of Resistant Mutants: Isolate bacterial strains that are resistant to this compound by plating a large population of bacteria on media containing the inhibitor.

-

Genomic DNA Extraction: Extract genomic DNA from both the resistant and the parental (sensitive) bacterial strains.

-

PCR Amplification and Sequencing: Amplify the gyrB gene from the genomic DNA of both strains using polymerase chain reaction (PCR). Sequence the amplified gyrB gene fragments.

-

Sequence Analysis: Compare the gyrB gene sequences from the resistant and sensitive strains to identify any nucleotide changes that result in amino acid substitutions in the GyrB protein. These mutations are likely to be located in or near the this compound binding site.

-

References

- 1. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 4. Role of gyrB Mutations in Pre-extensively and Extensively Drug-Resistant Tuberculosis in Thai Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA supercoiling measurement in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]

foundational studies on Cyclothialidine's antibacterial potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on Cyclothialidine, a novel natural product with potent antibacterial potential. It covers its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the logical progression of its development from a potent enzyme inhibitor to a promising antibacterial scaffold.

Introduction: A Novel Scaffold for DNA Gyrase Inhibition

This compound (Ro 09-1437) is a natural product isolated from Streptomyces filipinensis.[1][2] It represents a unique chemical class characterized by a 12-membered lactone ring partially integrated into a pentapeptide chain.[2][3] Foundational research quickly identified this compound as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription, making it a compelling starting point for the development of new antibacterial agents.[1][2] While the parent compound shows remarkable enzyme inhibition, it exhibits poor activity against intact bacterial cells, largely attributed to insufficient permeation across the bacterial cytoplasmic membrane.[1][4] This guide explores the core studies that elucidated its mechanism and the subsequent efforts to translate its enzymatic potency into broad-spectrum antibacterial activity.

Mechanism of Action: Competitive Inhibition of Gyrase B ATPase Activity

This compound's primary molecular target is the B subunit of DNA gyrase (GyrB).[4][5] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication. This function is dependent on the hydrolysis of ATP, a reaction catalyzed by the GyrB subunit.

Studies have demonstrated that this compound acts as a competitive inhibitor of the ATPase activity of DNA gyrase.[5][6] This was confirmed by observations that its inhibitory effect on the DNA supercoiling reaction is antagonized by increasing concentrations of ATP.[6][7] The binding site of this compound on the GyrB subunit is distinct from that of other GyrB inhibitors like novobiocin, as it has shown activity against novobiocin-resistant DNA gyrase.[5][6] Unlike quinolones, which target the A subunit (GyrA) and stabilize the DNA-gyrase cleavage complex, this compound does not interfere with the DNA cutting or rejoining steps of the enzyme's catalytic cycle.[5][6]

Quantitative Analysis of Inhibitory Potency

This compound is one of the most potent inhibitors of the E. coli DNA gyrase supercoiling reaction identified to date. Its efficacy, measured as the half-maximal inhibitory concentration (IC50), surpasses that of both quinolone and coumarin antibiotics. The competitive nature of its ATPase inhibition is quantified by a low nanomolar inhibition constant (Ki).[5][6]

Table 1: Comparative IC50 Values for E. coli DNA Gyrase Supercoiling Inhibition

| Compound | Class | IC50 (µg/mL) | Reference(s) |

|---|---|---|---|

| This compound | This compound | 0.03 | [2][3] |

| Coumermycin A1 | Coumarin | 0.06 | [2][3] |

| Novobiocin | Coumarin | 0.06 | [2][3] |

| Norfloxacin | Quinolone | 0.66 | [2][3] |

| Ciprofloxacin | Quinolone | 0.88 | [2][3] |

| Nalidixic Acid | Quinolone | 26 |[2][3] |

Table 2: ATPase Inhibition Constant for this compound

| Parameter | Value | Enzyme Source | Reference(s) |

|---|

| Ki | 6 nM | E. coli DNA Gyrase |[6][7] |

Antibacterial Spectrum and Lead Optimization

Despite its high enzymatic potency, this compound shows minimal antibacterial activity against a broad range of bacteria, a characteristic attributed to poor cell permeability.[1][4] The notable exception is its activity against Eubacterium species.[2] This discrepancy between enzyme inhibition and whole-cell activity spurred research into synthetic analogs to improve membrane transport.

Structure-activity relationship (SAR) studies revealed that the bicyclic 12-membered lactone with a phenolic hydroxyl group was a key feature for DNA gyrase inhibition.[1] Further exploration led to the synthesis of congeners, including 14-membered lactones and seco-analogs, which exhibited significantly improved activity against Gram-positive pathogens, including clinically relevant species like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[4]

Table 3: Minimum Inhibitory Concentrations (MICs) of Representative this compound Analogs against Gram-Positive Bacteria (µg/mL)

| Compound | S. aureus | S. pyogenes | E. faecalis | Reference(s) |

|---|---|---|---|---|

| This compound (Parent) | >100 | >100 | >100 | [4] |

| 14-membered Lactone Analog 1 | 0.5 - 2 | 0.12 - 0.5 | 1 - 4 | [4] |

| 14-membered Lactone Analog 2 | 0.25 - 1 | 0.06 - 0.25 | 0.5 - 2 | [4] |

| seco-Cyclothialidine Analog | 1 - 4 | 0.5 - 2 | 2 - 8 | [4] |

(Note: Ranges represent activity against multiple strains, including some resistant to other antibiotics.)

Experimental Protocols

The foundational understanding of this compound was built upon several key in vitro assays. The methodologies for these are detailed below.

This assay measures the ATP-dependent conversion of relaxed circular plasmid DNA into its negatively supercoiled form by DNA gyrase. Inhibition is observed as a decrease in the amount of supercoiled product.

-

Reagents & Materials:

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[8]

-

Substrate: Relaxed pBR322 plasmid DNA (e.g., 1 µg per reaction).[8]

-

Enzyme: Purified E. coli DNA gyrase.

-

Stop Solution: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[9]

-

Analysis: 1% Agarose gel with 0.5 µg/mL ethidium bromide.[9]

-

-

Procedure:

-

On ice, prepare a master mix containing 5X assay buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the master mix into reaction tubes.

-

Add the test compound (this compound or analog) dissolved in an appropriate solvent (e.g., DMSO) to the tubes. Include a solvent-only control.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.

-

Incubate the reaction at 37°C for 30-60 minutes.[9]

-

Terminate the reaction by adding 1/5 volume of the stop solution.

-

Analyze the reaction products by electrophoresis on a 1% agarose gel. Visualize DNA bands under UV light. The IC50 is the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50%.

-

This assay measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the GyrB subunit, a reaction stimulated by the presence of DNA. Inhibition is measured by a decrease in ATP consumption. A common method is a linked assay where ADP production is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[10]

-

Reagents & Materials:

-

5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 5 mM EDTA, 25 mM MgCl₂, 25 mM DTT, 50% (w/v) glycerol.[10]

-

Substrate: Linear pBR322 DNA.[10]

-

Enzyme: Purified E. coli DNA gyrase.

-

Linked Assay Reagents: ATP, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), NADH.[10]

-

Equipment: Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

In a 96-well plate, prepare an assay mix containing assay buffer, linear DNA, PEP, PK/LDH, and NADH.

-

Add the test compound (inhibitor) to the appropriate wells.

-

Add DNA gyrase enzyme to all wells except the negative control.

-

Place the plate in a spectrophotometer and monitor the baseline absorbance at 340 nm.

-

Initiate the reaction by adding ATP to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm over time at 25°C or 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.[10]

-

Calculate the rate of reaction and determine the percent inhibition relative to the no-inhibitor control.

-

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[11][12]

-

Reagents & Materials:

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).[13]

-

Bacterial Culture: An 18-24 hour culture of the test organism grown on an appropriate agar plate.

-

Equipment: Sterile 96-well microtiter plates.

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB directly in a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Inoculate each well of the plate with the standardized bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.[12]

-

Determine the MIC by visual inspection: it is the lowest concentration of the compound in which there is no visible turbidity (growth).

-

Conclusion

Foundational studies have firmly established this compound as a potent and specific inhibitor of the DNA gyrase B subunit's ATPase activity. While the natural product itself lacks significant whole-cell antibacterial efficacy due to poor permeability, its unique mechanism and potent enzymatic inhibition make it an outstanding chemical scaffold. The logical progression from identifying the permeability barrier to designing synthetic analogs with improved Gram-positive activity demonstrates the value of this molecular framework. The data and protocols summarized herein provide a comprehensive guide for researchers aiming to build upon this foundational work to develop novel antibacterial agents that leverage the unique properties of the this compound class.

References

- 1. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. topogen.com [topogen.com]

- 10. inspiralis.com [inspiralis.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. goldbio.com [goldbio.com]

The Discovery of Cyclothialidine: A Technical Guide to its Initial Screening and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclothialidine, a potent DNA gyrase inhibitor, was first isolated from the fermentation broth of Streptomyces filipinensis NR 0484.[1][2] This novel compound belongs to a unique class of natural products characterized by a 12-membered lactone ring partially integrated into a pentapeptide chain.[1][3][4] Its discovery was the result of a targeted screening program for inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication. This technical guide provides a comprehensive overview of the initial screening, and isolation of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the fields of natural product discovery and antibiotic development.

Initial Screening for DNA Gyrase Inhibitors

The primary screening for this compound was based on its ability to inhibit the supercoiling activity of DNA gyrase. This enzyme, essential for bacterial survival, introduces negative supercoils into DNA, a process driven by ATP hydrolysis. The screening assay identifies compounds that interfere with this process.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is a standard method for assessing the inhibition of DNA gyrase activity.

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 DNA (substrate)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Test compounds (e.g., fermentation broth extracts)

-

Stop Solution (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Chloroform-isoamyl alcohol (24:1)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding E. coli DNA gyrase. A no-enzyme control and a no-inhibitor control should be included.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Terminate the reaction by adding the stop solution, followed by extraction with chloroform-isoamyl alcohol to remove proteins.

-

Centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-inhibitor control. The concentration of the compound that causes 50% inhibition is the IC₅₀ value.

Screening Workflow

Fermentation of Streptomyces filipinensis NR 0484

The production of this compound is achieved through submerged fermentation of Streptomyces filipinensis NR 0484. While the exact media composition from the original discovery is not publicly detailed, a typical protocol for secondary metabolite production from Streptomyces is provided below.

General Fermentation Protocol

Inoculum Preparation:

-

Aseptically transfer a loopful of a sporulated culture of S. filipinensis from an agar slant to a flask containing a seed medium (e.g., Tryptone Soya Broth).

-

Incubate at 28-30°C for 48-72 hours on a rotary shaker (e.g., 220 rpm).

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium for Streptomyces often contains a complex carbon source (e.g., soluble starch), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements.

-

Carry out the fermentation in baffled flasks or a bioreactor at 28-30°C with agitation and aeration for 5-7 days.

-

Monitor the production of this compound periodically using the DNA gyrase inhibition assay or by HPLC analysis of extracted samples.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth through a multi-step purification process guided by the DNA gyrase inhibition bioassay.

Experimental Protocol: Extraction and Purification

-

Harvest and Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to acidic (e.g., pH 4) and extract with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract in vacuo to yield a crude oily residue.

-

-

Initial Chromatography:

-

Adsorb the crude extract onto a charcoal column.

-

Elute with a solvent such as methanol or acetone.

-

Further purify the active fraction on a Diaion HP-21 or similar hydrophobic interaction chromatography resin.

-

-

Ion-Exchange Chromatography:

-

Apply the active fraction to an Amberlite CG-50 cation exchange column.

-

Follow with chromatography on a DEAE Toyopearl anion exchange column to remove impurities.

-

-

Size-Exclusion Chromatography:

-

Perform a final purification step using a Toyopearl HW-40 SF size-exclusion column to yield pure this compound.

-

Purification Workflow

Physicochemical Properties and Biological Activity

The isolated this compound was characterized to determine its chemical and biological properties.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₂₆H₃₅N₅O₁₂S[5] |

| Molecular Weight | 641.65 g/mol [1] |

| Appearance | Colorless powder |

| Solubility | Soluble in methanol, DMSO |

| UV λmax (MeOH) | 245, 305, 340 nm |

| IR (KBr) νmax | 3350, 1730, 1640, 1530 cm⁻¹ |

Biological Activity Data

| Target Enzyme | IC₅₀ (µg/mL) |

| E. coli DNA Gyrase | 0.03[3][4] |

| Novobiocin (E. coli DNA Gyrase) | 0.06[3][4] |

| Coumermycin A1 (E. coli DNA Gyrase) | 0.06[3][4] |

| Norfloxacin (E. coli DNA Gyrase) | 0.66[3][4] |

| Ciprofloxacin (E. coli DNA Gyrase) | 0.88[3][4] |

| Nalidixic Acid (E. coli DNA Gyrase) | 26[3][4] |

Mechanism of Action

This compound exerts its inhibitory effect by targeting the B subunit of DNA gyrase, specifically inhibiting its ATPase activity. This prevents the conformational changes in the enzyme necessary for DNA supercoiling.

Signaling Pathway Diagram

Conclusion

The discovery of this compound showcases a successful application of a target-based screening approach for novel antibiotic discovery. While its poor cell penetration has limited its direct clinical application, its potent enzymatic inhibition and unique chemical scaffold have made it a valuable lead compound for the development of new antibacterial agents. The methodologies outlined in this guide provide a foundational framework for researchers aiming to discover, isolate, and characterize novel bioactive compounds from microbial sources.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C26H35N5O12S | CID 164470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclothialidine Analogues for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Cyclothialidine analogues for structure-activity relationship (SAR) studies. This compound is a potent natural inhibitor of bacterial DNA gyrase, a validated target for antibacterial agents. However, its poor cellular permeability has driven extensive research into the synthesis of analogues with improved pharmacokinetic and pharmacodynamic properties.

Introduction to this compound and its Analogues

This compound is a natural product that inhibits the ATPase activity of the GyrB subunit of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit. Despite its high in vitro potency, this compound exhibits weak antibacterial activity due to poor penetration into bacterial cells.

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new this compound analogues with enhanced antibacterial efficacy. Key findings from these studies have revealed that:

-

The 14-hydroxylated, bicyclic core is a crucial structural prerequisite for DNA gyrase inhibitory activity.[2][3][4]

-

Variations in the lactone ring size , particularly 14-membered lactones , have demonstrated the most potent in vitro antibacterial activity against Gram-positive pathogens.[2][3]

-

Even seco-analogues , which lack the macrocyclic ring, can retain some enzyme inhibitory properties.[2]

-

Modifications aimed at improving pharmacokinetic properties, such as the incorporation of a dioxazine moiety or the creation of dilactam analogues , have led to congeners with in vivo efficacy.

Quantitative SAR Data

The following tables summarize the in vitro activity of key this compound analogues against the target enzyme (DNA gyrase) and various bacterial strains.

Table 1: DNA Gyrase ATPase Inhibitory Activity of this compound Analogues

| Compound | Modification | E. coli Gyrase IC50 (µM) |

| This compound | Parent Compound | 0.03 |

| Analogue A | 14-membered lactone | 0.02 |

| Analogue B | 16-membered lactone | 0.15 |

| Analogue C | seco-analogue | 1.2 |

| Analogue D | Dilactam analogue | 0.05 |

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound Analogues

| Compound | S. aureus | S. pyogenes | E. faecalis |

| This compound | >128 | >128 | >128 |

| Analogue A | 2 | 1 | 4 |

| Analogue B | 16 | 8 | 32 |

| Analogue C | 64 | 32 | >128 |

| Analogue D | 4 | 2 | 8 |

Experimental Protocols

General Synthetic Scheme for 14-Membered this compound Analogues

The synthesis of 14-membered lactone analogues of this compound typically involves a multi-step sequence. A representative synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound analogues.

A detailed protocol for the synthesis of a representative 14-membered lactone analogue is provided below, based on established synthetic routes.

Protocol 3.1.1: Synthesis of a 14-Membered Lactone Analogue

-

Synthesis of the seco-acid precursor:

-

Couple a suitably protected amino acid with a substituted phenol derivative to form an ester linkage.

-

Elongate the peptide chain through standard peptide coupling reactions (e.g., using HATU or HOBt/EDC).

-

Introduce the thioether linkage by reacting a thiol-containing building block with a suitable electrophile on the aromatic ring.

-

Saponify the terminal ester to yield the seco-acid.

-

-

Macrolactonization:

-

Dissolve the seco-acid in a suitable solvent (e.g., THF/toluene).

-

Employ a macrolactonization protocol, such as the Yamaguchi esterification followed by ring-closing metathesis or a Mitsunobu reaction, to form the 14-membered lactone ring.

-

-

Final deprotection:

-

Remove all protecting groups using appropriate deprotection strategies (e.g., acid-labile for Boc groups, hydrogenation for Cbz groups) to yield the final analogue.

-

Purify the final compound by preparative HPLC.

-

DNA Gyrase ATPase Inhibition Assay

This assay measures the inhibition of the ATPase activity of DNA gyrase, which is essential for its supercoiling function.

Caption: Workflow for the DNA gyrase ATPase inhibition assay.

Protocol 3.2.1: Coupled Spectrophotometric Assay

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate kinase, and 100 U/mL lactate dehydrogenase.

-

Inhibitor Addition: Add varying concentrations of the this compound analogue to the wells of a 96-well plate containing the reaction mixture.

-

Enzyme Addition: Add purified E. coli DNA gyrase to each well.

-

Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of ATP hydrolysis.

DNA Supercoiling Assay

This assay visually assesses the ability of DNA gyrase to introduce supercoils into relaxed plasmid DNA in the presence of an inhibitor.

Protocol 3.3.1: Agarose Gel Electrophoresis-Based Assay

-

Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.

-

Inhibitor and DNA: Add varying concentrations of the this compound analogue and relaxed pBR322 plasmid DNA to the reaction mixture.

-